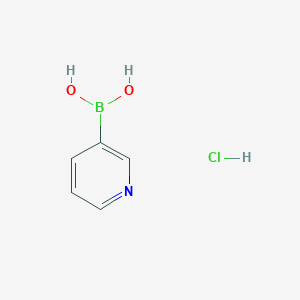

Pyridin-3-boronsäure-Hydrochlorid

Übersicht

Beschreibung

Pyridine-3-boronic acid hydrochloride is a boronic acid compound used in various chemical reactions . It is particularly used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids, including Pyridine-3-boronic acid hydrochloride, is a topic of interest in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Chemical Reactions Analysis

Pyridine-3-boronic acid hydrochloride is used in various chemical reactions, including phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis

Pyridine-3-boronic acid hydrochloride has a molecular weight of 159.38 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Pyridin-3-boronsäure-Hydrochlorid wird als Reaktant für phosphinfreie Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zwischen zwei verschiedenen Arten organischer Verbindungen zu erzeugen.

Regioselektive Suzuki-Miyaura-Kupplung

Diese Verbindung wird auch in der regioselektiven Suzuki-Miyaura-Kupplung verwendet . Dieser Prozess ermöglicht die selektive Bildung eines bestimmten Isomers in Reaktionen, bei denen mehrere Produkte möglich sind.

Tandem palladiumkatalysierte intramolekulare Aminocarbonylisierung und Annulation

This compound wird in der tandem palladiumkatalysierten intramolekularen Aminocarbonylisierung und Annulation verwendet . Diese Reaktion ist ein leistungsstarkes Werkzeug für die Synthese komplexer stickstoffhaltiger Heterocyclen, die oft in biologisch aktiven Verbindungen gefunden werden.

N-Arylierung unter Verwendung eines Kupferacetylacetonat-Katalysators

Diese Verbindung wird in N-Arylierungsprozessen unter Verwendung eines Kupferacetylacetonat-Katalysators verwendet . N-Arylierung ist ein wichtiger Schritt bei der Synthese vieler Arzneimittel und Naturstoffe.

Kupfervermittelte Cyanierung

This compound wird in der kupfervermittelten Cyanierung und regioselektiven Cyanierung von elektronenreichen Benzolen verwendet . Cyanierung ist eine wichtige Reaktion in der organischen Synthese, die verwendet wird, um eine Cyanogruppe in ein Molekül einzuführen.

Synthese linearer Poly(Phenylpyridyl)-Ketten

Diese Verbindung wird bei der Synthese neuer linearer Poly(Phenylpyridyl)-Ketten durch Suzuki-Kupplung verwendet . Diese Polymere haben aufgrund ihrer einzigartigen elektronischen Eigenschaften potenzielle Anwendungen in optoelektronischen Geräten.

Erstellung von Oligopyridyl-Foldameren

This compound wird bei der Herstellung von Oligopyridyl-Foldameren als Nachahmungen von a-Helix-Drehungen verwendet . Diese Foldamere können die Struktur und Funktion biologischer Makromoleküle nachahmen und haben potenzielle Anwendungen in der Arzneimittelentwicklung und molekularen Erkennung.

Medizinische Chemie

Boronsäuren, wie z. B. This compound, wurden auf ihre potenziellen Anwendungen in der medizinischen Chemie untersucht . Sie haben in verschiedenen Bereichen, einschließlich Antikrebs-, Antibakterien- und Antivirussaktivität sowie ihrer Anwendung als Sensoren und Trägersysteme, vielversprechend gezeigt .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Wirkmechanismus

Target of Action

Pyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, pyridine-3-boronic acid hydrochloride interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by pyridine-3-boronic acid hydrochloride . This reaction is widely applied in carbon–carbon bond-forming reactions, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of organotrifluoroborate salts, such as pyridine-3-boronic acid hydrochloride, has been shown to suppress side-products in this reaction .

Pharmacokinetics

As a boronic acid, it is slightly soluble in methanol .

Result of Action

The result of pyridine-3-boronic acid hydrochloride’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of pyridine-3-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .

Eigenschaften

IUPAC Name |

pyridin-3-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXCETIHXIFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660594 | |

| Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265664-63-9 | |

| Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)

![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)

![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)

![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)